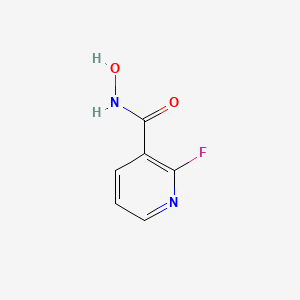
2-Fluoro-N-hydroxypyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production methods for 2-Fluoro-N-hydroxypyridine-3-carboxamide are not well-documented in the literature. the general principles of fluorinated pyridine synthesis, such as the use of fluorinating agents and controlled reaction conditions, are likely applicable.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-N-hydroxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Fluoro-N-hydroxypyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the development of imaging agents for biological studies.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-N-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and proteins. This interaction can inhibit the activity of certain enzymes, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
2-Fluoro-3-hydroxypyridine: This compound is structurally similar but lacks the carboxamide group.
3-Fluoro-2-hydroxypyridine: Another similar compound with the fluorine atom in a different position on the pyridine ring.
Uniqueness: 2-Fluoro-N-hydroxypyridine-3-carboxamide is unique due to the presence of both the fluorine atom and the carboxamide group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in the synthesis of complex molecules and in various scientific applications .
Properties
Molecular Formula |
C6H5FN2O2 |
|---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
2-fluoro-N-hydroxypyridine-3-carboxamide |
InChI |
InChI=1S/C6H5FN2O2/c7-5-4(6(10)9-11)2-1-3-8-5/h1-3,11H,(H,9,10) |
InChI Key |
VJROPFPOEMHGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


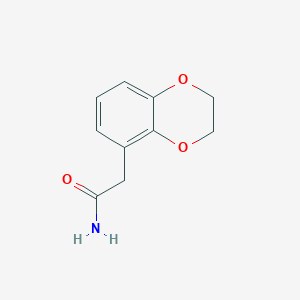
![Methyl 2-{1-aminospiro[4.4]nonan-1-yl}acetate](/img/structure/B13312107.png)
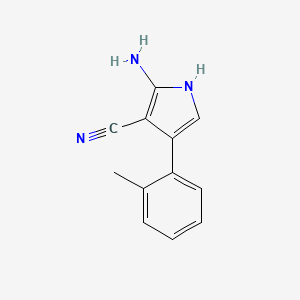
![2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13312120.png)
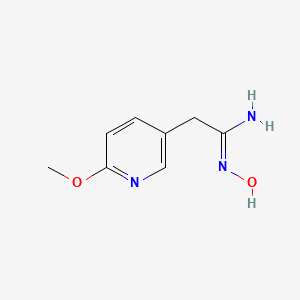
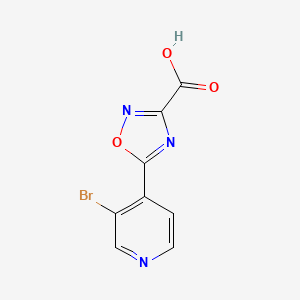
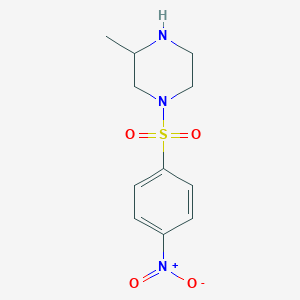
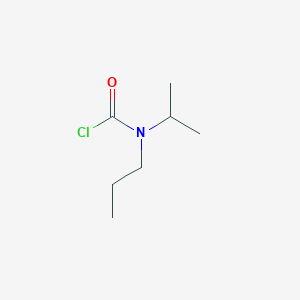
![1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13312150.png)
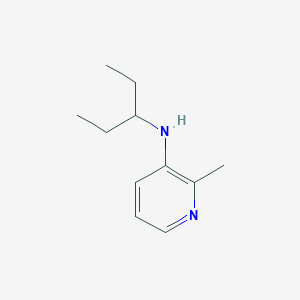
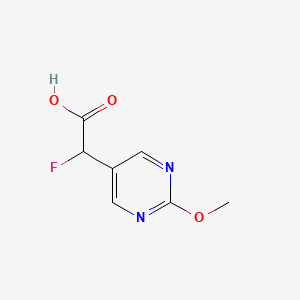
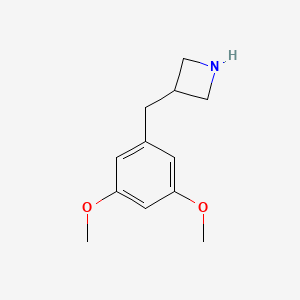
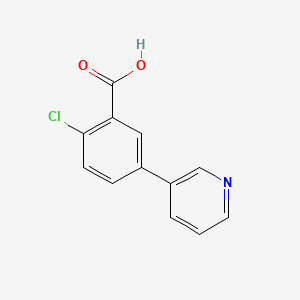
![2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13312173.png)
